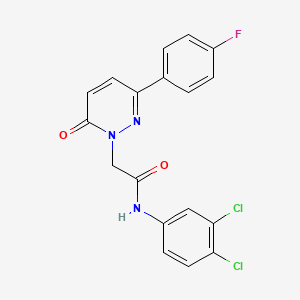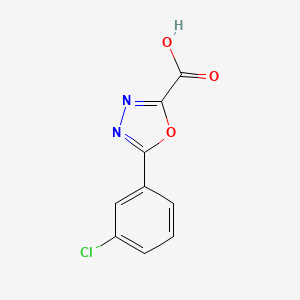
5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-carboxylic acid: is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom The presence of a chlorophenyl group at the 5-position and a carboxylic acid group at the 2-position of the oxadiazole ring further defines its structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzoic acid hydrazide with carbon disulfide and potassium hydroxide to form the corresponding 1,3,4-oxadiazole derivative. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: The oxadiazole ring can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the chlorophenyl group.
Reduction Products: Alcohol derivatives of the carboxylic acid group.
Oxidation Products: Higher oxidation state derivatives of the carboxylic acid group.
科学的研究の応用
Chemistry: 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-carboxylic acid is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: This compound has shown potential in medicinal chemistry due to its biological activity. It has been investigated for its antimicrobial, antiviral, and anticancer properties. The presence of the oxadiazole ring is known to enhance the biological activity of compounds, making it a promising candidate for drug development .
Industry: In the materials science field, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its ability to form stable structures makes it suitable for various industrial applications .
作用機序
The mechanism of action of 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-carboxylic acid in biological systems involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. For example, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its interaction with DNA and RNA can result in antiviral activity .
類似化合物との比較
- 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-carboxylic acid
- 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-carboxylic acid
- 5-(3-Bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid
Comparison: 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-carboxylic acid is unique due to the position of the chlorine atom on the phenyl ring. This positional isomerism can significantly influence the compound’s reactivity and biological activity. For instance, the 3-chlorophenyl derivative may exhibit different binding affinities to biological targets compared to the 4-chlorophenyl or 2-chlorophenyl derivatives. Additionally, the presence of different halogens (e.g., bromine instead of chlorine) can alter the compound’s electronic properties and, consequently, its reactivity and stability .
特性
分子式 |
C9H5ClN2O3 |
|---|---|
分子量 |
224.60 g/mol |
IUPAC名 |
5-(3-chlorophenyl)-1,3,4-oxadiazole-2-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O3/c10-6-3-1-2-5(4-6)7-11-12-8(15-7)9(13)14/h1-4H,(H,13,14) |
InChIキー |
FEWZZMSUSUSAFQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C(O2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


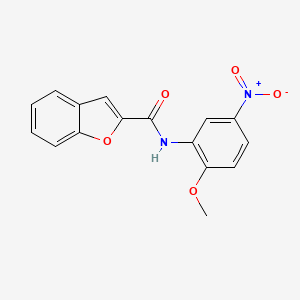
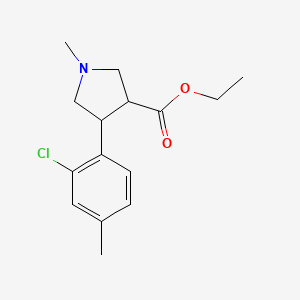
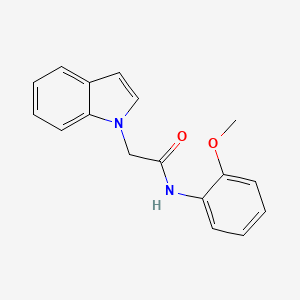
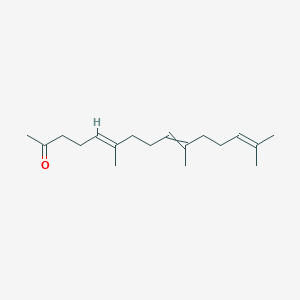

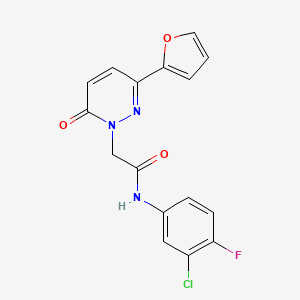

![6-(Trifluoromethyl)-1,2,3,3A,4,9B-hexahydro-5H-pyrrolo[3,4-C]isoquinolin-5-one](/img/structure/B14867237.png)

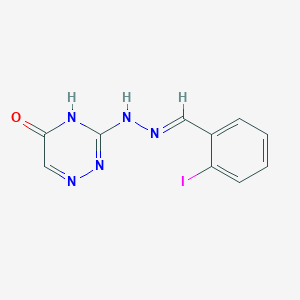
![1-(Morpholinomethyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B14867260.png)

![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B14867275.png)
